![molecular formula C13H16Br2N2O B13438767 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Ambroxol, which is widely used as a mucolytic agent in the treatment of respiratory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with O-nitrobenzaldehyde.
Reaction with Trans-4-aminocyclohexanol: The O-nitrobenzaldehyde reacts with trans-4-aminocyclohexanol to form an intermediate compound.
Reduction: The intermediate compound undergoes simultaneous reduction of the nitro group and the C=N group using a special catalyst such as modified Pd/C.
Bromination: The reduced compound is then brominated using HBr/H2O2.
Final Product: The final product, this compound, is obtained by applying hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., Br2) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: As Ambroxol, it is used as a mucolytic agent to treat respiratory diseases by breaking down mucus and facilitating its expulsion.
Industry: The compound is used in the formulation of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol involves several molecular targets and pathways:
Mucolytic Action: The compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport.
Secretolytic and Secretomotoric Actions: It enhances the secretion of mucus and promotes the movement of cilia in the respiratory tract, aiding in the clearance of mucus.
Vergleich Mit ähnlichen Verbindungen
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol can be compared with other similar compounds:
Acebrophylline: Another bronchodilator that combines Ambroxol with theophylline, used for its bronchodilatory and mucolytic effects.
Benzenemethanamine Derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities but differ in their specific applications and effects.
Eigenschaften
Molekularformel |
C13H16Br2N2O |
|---|---|
Molekulargewicht |
376.09 g/mol |
IUPAC-Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-one |
InChI |
InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10,17H,1-4,7,16H2 |
InChI-Schlüssel |
SFKSSKGJSQLJPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1NCC2=C(C(=CC(=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
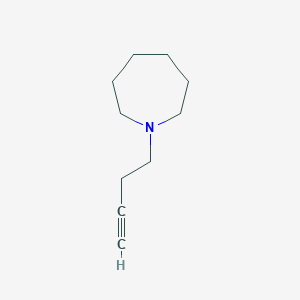
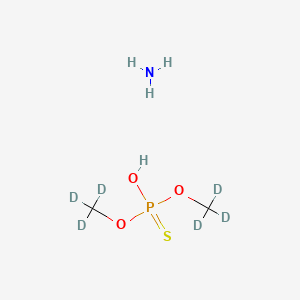
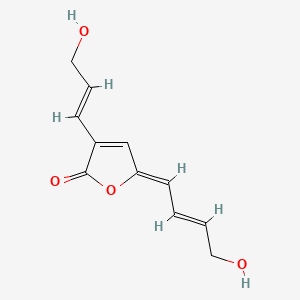
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
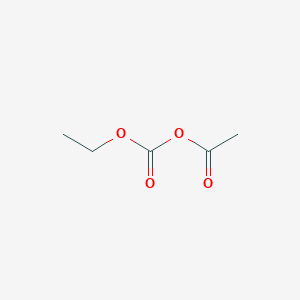

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
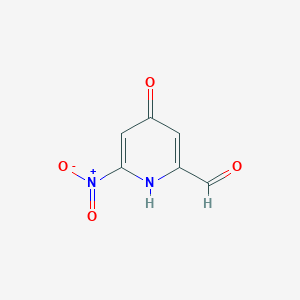
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)


